molecular formula C20H23NO5 B2544204 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797255-00-5

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No. B2544204
CAS RN: 1797255-00-5
M. Wt: 357.406
InChI Key: IVIFHMRJWAEXFW-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including an ester group (acetate), an amine group (benzylamino), and a ketone group (oxoethyl). It also contains a phenyl group, which is a common structural unit in organic chemistry .

Scientific Research Applications

Antimicrobial Activity

The occurrence of drug-resistant bacterial infections necessitates the development of novel antibacterial agents with mechanisms of action distinct from traditional antibiotics . In this context, benzophenone, indole, and benzimidazole moieties have been pivotal in discovering innovative drugs. The compound you’ve mentioned falls within this framework. Researchers have synthesized and structurally elucidated new benzimidazole-bridged benzophenone-substituted indole scaffolds. Among these, compounds 11b, 11e, 11f, and 11h demonstrated potent antimicrobial activity against tested strains. Additionally, in silico studies revealed that these compounds interact with FtsZ, a key protein involved in bacterial cell division .

CCR5 Antagonism

Another avenue of interest lies in the compound’s potential as a CCR5 antagonist. A lead compound with a similar structure was identified through high-throughput screening. Further optimization could enhance its binding affinity and efficacy .

Antifungal Properties

Benzimidazole derivatives have shown effectiveness against various microorganisms, including fungi . Investigating the antifungal activity of this compound could yield valuable insights for combating fungal infections.

properties

IUPAC Name

[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-14-7-9-15(10-8-14)11-19(23)26-13-18(22)21-12-16-5-4-6-17(24-2)20(16)25-3/h4-10H,11-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIFHMRJWAEXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate

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